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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B609723

Executive Summary: OGT 2115 is a potent, orally active, and cell-permeable small molecule
inhibitor of heparanase, the sole endo-f3-D-glucuronidase in mammals responsible for cleaving
heparan sulfate chains.[1][2] By targeting heparanase, OGT 2115 disrupts key pathological
processes, including tumor growth, metastasis, and angiogenesis.[1][3] Preclinical studies have
demonstrated its efficacy in downregulating anti-apoptotic proteins, inhibiting cancer cell
viability, and suppressing tumor growth in vivo.[1][4] This document provides a comprehensive
technical overview of OGT 2115, including its pharmacological properties, mechanism of
action, and detailed experimental protocols for its evaluation, intended for researchers and
professionals in drug development.

Introduction to Heparanase

Heparanase (HPSE) is an endoglycosidase that specifically cleaves heparan sulfate (HS)
chains of heparan sulfate proteoglycans (HSPGs).[5] HSPGs are integral components of the
extracellular matrix (ECM) and cell surfaces, where they sequester a variety of bioactive
molecules, including growth factors (e.g., VEGF, bFGF), cytokines, and enzymes.[6][7] By
degrading HS, heparanase releases these factors, promoting signaling cascades that drive cell
proliferation, migration, and angiogenesis.[8] Elevated heparanase expression is strongly
correlated with increased tumor size, metastasis, and poor prognosis in numerous cancers,
making it a prime therapeutic target.[1][4]

OGT 2115: A Potent Heparanase Inhibitor
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OGT 2115 is a benzoxazole acetic acid derivative that demonstrates high potency and

specificity for heparanase.[9][10]

Chemical and Physical Properties

Property

Value Reference(s)

2-[4-[[3-(4-Bromophenyl)-1-

0xo0-2-propenyllamino]-3-

Chemical Name [10]
fluorophenyl]-5-
benzoxazoleacetic acid
Molecular Formula C24H16BrFN204 9]
Molecular Weight 495.3 g/mol [9]
CAS Number 853929-59-6 [9]
Appearance Solid Powder N/A
Purity >97% [9]
N Soluble to 10 mM in fresh
Solubility [9]
DMSO
Store solid powder at -20°C for
Storage up to 3 years. In solvent, store [3]

at -80°C for up to 1 year.

Pharmacological Profile

OGT 2115 exhibits potent inhibition of heparanase activity and demonstrates significant anti-

cancer effects across various preclinical models.
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Parameter Target | Cell Line Value (ICso) Reference(s)
Enzyme Inhibition Human Heparanase 0.4 uM [21[31[9]
Anti-Angiogenic In Vitro Angiogenesis
o 9109 9109 1.0-7.5uM [3]
Activity Assay
o PC-3 (Prostate
Cell Viability 20.2 uM [4][11]
Cancer)

DU-145 (Prostate

Cancen 97.2 uM [4][11]

. Human Cytochrome
Off-Target Activity > 30 M [9]
P450 Isoenzymes

Mechanism of Action

The anti-neoplastic effects of OGT 2115 are multifactorial, stemming from its primary role as a
heparanase inhibitor.

Induction of Apoptosis via MCL-1 Downregulation

A key mechanism of OGT 2115 is the induction of apoptosis in cancer cells through the
downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2
family.[1][4] Studies in prostate cancer cells show that OGT 2115 reduces MCL-1 expression at
both the transcriptional and post-transcriptional levels.[1] The post-transcriptional degradation
of MCL-1 is mediated via the proteasome pathway, as the effect is reversed by the proteasome
inhibitor MG-132.[1][4] This reduction in MCL-1 unleashes pro-apoptotic proteins like BAK and
BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell
death.[12]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.medchemexpress.com/ogt-2115.html
https://www.selleckchem.com/products/ogt-2115.html
https://www.rndsystems.com/products/ogt-2115_2710
https://www.selleckchem.com/products/ogt-2115.html
https://pubmed.ncbi.nlm.nih.gov/38249815/
https://www.researchgate.net/publication/377200142_Heparanase_inhibitor_OGT_2115_induces_prostate_cancer_cell_apoptosis_via_the_downregulation_of_MCL-1
https://pubmed.ncbi.nlm.nih.gov/38249815/
https://www.researchgate.net/publication/377200142_Heparanase_inhibitor_OGT_2115_induces_prostate_cancer_cell_apoptosis_via_the_downregulation_of_MCL-1
https://www.rndsystems.com/products/ogt-2115_2710
https://www.benchchem.com/product/b609723?utm_src=pdf-body
https://www.benchchem.com/product/b609723?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10797316/
https://pubmed.ncbi.nlm.nih.gov/38249815/
https://www.benchchem.com/product/b609723?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10797316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10797316/
https://pubmed.ncbi.nlm.nih.gov/38249815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9787394/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Promotes Degradation

L

OGT 2115 Heparanase (HPSE) MCL-1 Protein

I
|
|
I Promotes :
|
|
1

Inhibits Transcription | Transcription Translation Sequesters
(Mgchanism unclear)
v v -
MCL-1 mRNA Proteasome BAK / BAX
Degradation

lnduces

Click to download full resolution via product page

OGT 2115 induces apoptosis by downregulating MCL-1.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily
reliant on growth factors like VEGF.[7][13] Heparanase activity in the tumor microenvironment
cleaves HSPGs, releasing stores of VEGF and other pro-angiogenic factors, thereby promoting
vessel formation.[6] OGT 2115, by inhibiting heparanase, prevents the release of these growth
factors, leading to a reduction in angiogenesis. This is supported by in vivo data showing that
OGT 2115 treatment can modestly reduce serum VEGF levels in tumor-bearing mice.
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OGT 2115 inhibits angiogenesis by blocking VEGF release.

Effects on Mitochondrial Function
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Recent studies have revealed that some anti-angiogenic agents can directly impact
mitochondrial function. OGT 2115 has been shown to inhibit the mitochondrial electron
transport chain, specifically targeting complex | and complex II-11.[14][15] This inhibition leads
to decreased mitochondrial oxygen consumption and a reduction in mitochondrial membrane
potential, contributing to energy stress and apoptosis in cancer cells.[14][16]

Preclinical Efficacy
In Vitro Studies

o Cell Viability: OGT 2115 reduces the viability of human prostate cancer cell lines PC-3 and
DU-145 in a dose-dependent manner.[4][11]

e Apoptosis: Treatment with OGT 2115 significantly increases the rate of apoptosis in prostate
cancer cells, as measured by Annexin V/PI double-staining assays.[4]

e Metastasis: OGT 2115 can suppress invasion and migration induced by chemotherapeutic
agents like Adriamycin in breast cancer cells.[2]

In Vivo Studies

In a xenograft model using PC-3 prostate cancer cells, oral administration of OGT 2115
demonstrated significant anti-tumor activity.[1][4] Mice treated with OGT 2115 exhibited
markedly reduced tumor growth compared to the control group.[1] Immunohistochemical
analysis of the resected tumors revealed a decrease in the proliferation marker Ki67 and an
increase in apoptosis as measured by TUNEL staining.[1]
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Workflow for an in vivo prostate cancer xenograft study.

Key Experimental Methodologies
In Vitro Heparanase Activity Assay (ELISA-based)

This assay quantifies heparanase activity by measuring its ability to degrade an HS substrate,
which reduces the binding of an HS-binding protein like bFGF.[17]

o Plate Coating: Coat 96-well plates with a heparan sulfate-BSA conjugate.

e Enzyme Reaction: Add recombinant heparanase or samples containing heparanase (e.g.,
cell lysates) to the wells in the presence or absence of OGT 2115. Incubate to allow for HS
cleavage.

e Washing: Wash plates to remove cleaved HS fragments.

e bFGF Binding: Add biotinylated basic fibroblast growth factor (bFGF), which binds to the
remaining intact HS on the plate.

» Detection: Add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g.,
TMB).

e Quantification: Measure absorbance at the appropriate wavelength. A decrease in signal
corresponds to an increase in heparanase activity.[8][17]

Apoptosis Determination by Flow Cytometry

o Cell Treatment: Seed prostate cancer cells (e.g., PC-3, DU-145) and treat with varying
concentrations of OGT 2115 (e.g., 0-100 uM) for 24 hours.[1]

o Cell Harvesting: Harvest cells using trypsin, wash with PBS.

e Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (stains
apoptotic cells) and Propidium lodide (PI, stains necrotic/late apoptotic cells).[1]

¢ Incubation: Incubate in the dark at room temperature for 15 minutes.
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Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live,
early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model Protocol

Animal Model: Use male immunodeficient mice (e.g., nude, NSG) aged 6-8 weeks.[18][19]
[20]

Cell Preparation: Prepare a suspension of cancer cells (e.g., 2-5 x 10° PC-3 cells) in a
solution of PBS, optionally mixed 1:1 with Matrigel to improve tumor formation.[21]

Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[20]

Tumor Monitoring: Monitor mice regularly and measure tumor volume with calipers (Volume
= 0.5 x Length x Width?).

Treatment Initiation: Once tumors reach a predetermined size (e.g., 30-100 mm3), randomize
mice into treatment and control groups.[1][19]

Drug Administration: Administer OGT 2115 (e.g., 40 mg/kg) or vehicle control daily via the
desired route (e.g., oral gavage).[1]

Endpoint: Continue treatment for a defined period (e.g., 35 days) or until tumors in the
control group reach a maximum size limit.[1] At the endpoint, harvest tumors for further
analysis (e.g., IHC, Western blot).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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